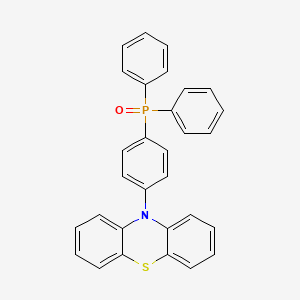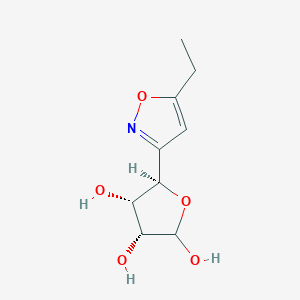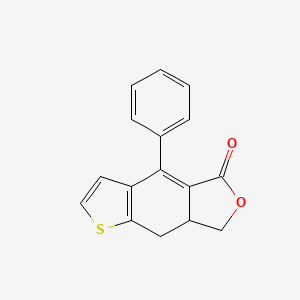
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps may include:
Formation of the thieno ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the benzofuran moiety: This step may involve the use of phenolic compounds and appropriate catalysts.
Addition of the phenyl group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-7a,8-dihydrothieno(2,3-f)(2)benzofuran-5(7H)-one can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran moiety and may have similar chemical properties.
Thieno derivatives: Compounds containing the thieno ring may exhibit similar reactivity.
Phenyl-substituted heterocycles: These compounds have a phenyl group attached to a heterocyclic ring, similar to the target compound.
The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3216-46-4 |
|---|---|
Molekularformel |
C16H12O2S |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
4-phenyl-7a,8-dihydro-7H-thieno[2,3-f][2]benzofuran-5-one |
InChI |
InChI=1S/C16H12O2S/c17-16-15-11(9-18-16)8-13-12(6-7-19-13)14(15)10-4-2-1-3-5-10/h1-7,11H,8-9H2 |
InChI-Schlüssel |
UJKSTKDOTCCTAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COC(=O)C2=C(C3=C1SC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



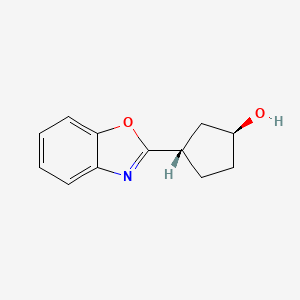
![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
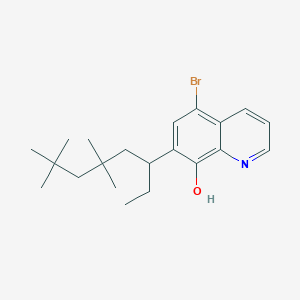
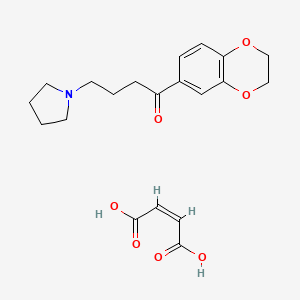
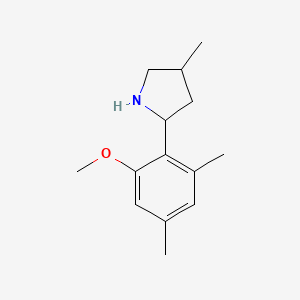

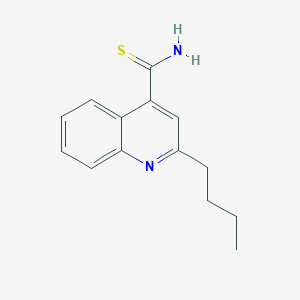
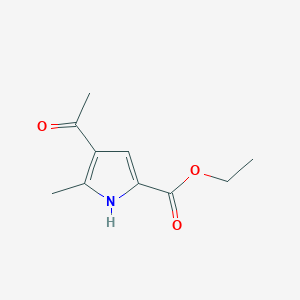

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

